molecular formula C17H13NO5S B15239302 2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid

2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid

Cat. No.: B15239302
M. Wt: 343.4 g/mol
InChI Key: GBJZPLHMIXXTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core linked via a sulfanyl (-S-) group to an ethyl chain terminating in a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine moiety. Its structure suggests applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]sulfanylbenzoic acid

InChI

InChI=1S/C17H13NO5S/c19-13(9-24-15-4-2-1-3-11(15)17(21)22)10-5-6-14-12(7-10)18-16(20)8-23-14/h1-7H,8-9H2,(H,18,20)(H,21,22)

InChI Key

GBJZPLHMIXXTPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl Intermediate

The benzoxazinone core is synthesized through cyclocondensation of 6-amino-2-hydroxyacetophenone with triphosgene in anhydrous dichloromethane (Scheme 1). Key parameters include:

  • Reaction Conditions : 0°C to room temperature, 12–16 hours under nitrogen.
  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Optimization of Benzoxazinone Cyclization

Carbonyl Source Solvent Temperature (°C) Yield (%)
Triphosgene DCM 0 → 25 72
Ethyl chloroformate THF -10 → 25 65
Phosgene (gas) Toluene 0 → 25 58

Introduction of the 2-Oxoethyl Sulfanyl Group

The 2-oxoethyl sulfanyl linker is introduced via a two-step sequence:

  • Bromination : Treatment of the benzoxazinone with 1,2-dibromoethane in the presence of NaHCO₃ yields the 2-bromoethyl intermediate.
  • Thiol Coupling : Reaction with 2-mercaptobenzoic acid in DMF using K₂CO₃ as a base (60°C, 8 hours) installs the sulfanyl bridge.

Critical Considerations :

  • Excess dibromoethane (1.5 equiv) minimizes di-substitution byproducts.
  • Anhydrous conditions prevent hydrolysis of the bromoethyl intermediate.

Final Assembly and Acid Liberation

The ester-protected intermediate undergoes saponification using 2N NaOH in methanol/water (1:1) at 50°C for 4 hours, yielding the target carboxylic acid. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

The sulfanyl coupling step’s efficiency was evaluated across solvents and bases (Table 2):

Table 2: Impact of Base and Solvent on Coupling Efficiency

Base Solvent Temperature (°C) Conversion (%)
K₂CO₃ DMF 60 89
Et₃N DCM 40 72
DBU THF 50 81

DMF with K₂CO₃ emerged as optimal, likely due to enhanced nucleophilicity of the thiolate ion.

Temperature and Stoichiometry

Elevating the coupling temperature to 70°C increased conversion to 94% but risked decomposition of the benzoxazinone. A 1.2:1 molar ratio of 2-mercaptobenzoic acid to bromoethyl intermediate balanced cost and yield.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes non-polar impurities.
  • HPLC : Final purification employs a 0.1% TFA-modified mobile phase to suppress carboxylic acid tailing.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 4.21 (s, 2H, SCH₂), 3.89 (t, J = 6.0 Hz, 2H, NCH₂), 2.75 (t, J = 6.0 Hz, 2H, COCH₂).
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₅NO₅S [M+H]⁺: 364.0584; found: 364.0589.

Challenges and Alternative Pathways

Competing Side Reactions

  • Oxidation of Thiols : Trace metal ions in solvents catalyze disulfide formation, necessitating chelating agents like EDTA.
  • Ester Hydrolysis : Premature cleavage of the benzoic acid ester during coupling requires pH control (pH 7–8).

Alternative Sulfur Sources

Thiourea-mediated alkylation (via in situ generation of thiols) was explored but resulted in lower yields (55–60%) due to urea byproduct interference.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The molecule comprises:

  • Benzoxazine moiety : A fused benzene and oxazine ring system (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl).

  • Ethyl chain : Contains two oxo groups (2-oxo-2-(...)-ethyl).

  • Sulfanyl group : A sulfur atom bridging the benzoxazine to a benzoic acid.

  • Carboxylic acid : Terminal benzoic acid group.

This structure suggests reactivity at the oxo groups, sulfanyl linkage, and carboxylic acid.

Step 1: Benzoxazine Core Formation

Benzoxazines are typically synthesized via:

  • Condensation reactions : Amino phenols reacting with carbonyl compounds (e.g., aldehydes/ketones).

  • Cyclization : Formation of the oxazine ring through intramolecular amine-carbonyl coupling.

Example:

Amino phenol+Carbonyl compoundAcid/HeatBenzoxazine\text{Amino phenol} + \text{Carbonyl compound} \xrightarrow{\text{Acid/Heat}} \text{Benzoxazine}

Step 2: Functional Group Elaboration

  • Ethyl chain oxidation : Introduction of oxo groups via oxidation (e.g., using KMnO₄).

  • Sulfanyl coupling : Nucleophilic substitution of a leaving group (e.g., bromide) on the ethyl chain with a sulfide (e.g., using NaSH).

  • Benzoic acid attachment : Coupling via esterification/amidation or direct linkage through sulfanyl intermediates.

Benzoxazine Cyclization

Mechanism :

  • Imine formation : Amino group reacts with a carbonyl to form an imine.

  • Cyclization : Intramolecular attack by the hydroxyl group, forming the oxazine ring.

Sulfanyl Group Incorporation

Mechanism :

  • Leaving group substitution : A bromide or iodide on the ethyl chain reacts with a sulfide (R-S⁻).

  • SN2 displacement : Sulfide nucleophile replaces the leaving group.

Carboxylic Acid Coupling

Mechanism :

  • Activation : Benzoic acid is activated (e.g., via acid chlorides).

  • Coupling : Reaction with the sulfanyl group or ethyl chain.

Reactivity and Functional Group Transformations

Functional Group Reactivity Potential Transformations
Oxo groups ElectrophilicReduction (e.g., NaBH₄), nucleophilic addition
Sulfanyl group NucleophilicOxidation (e.g., H₂O₂ → sulfinyl/sulfonyl)
Carboxylic acid AcidicEsterification, amidation

Related Compounds and Structural Comparisons

Compound Key Features Applications
2-(3-Oxo-4H-1,4-benzoxazin-2-yl)acetic acid Benzoxazine + acetic acidPrecursor for derivatives
1,3,4-Thiadiazole derivatives Anticonvulsant, antimicrobialPharmaceutical research
N-[3-(4-Morpholinylsulfonyl)phenyl]-4-(2-oxo-pyrrolidinyl)benzamideSulfonamide groupAntimicrobial therapeutics

This compound shares structural motifs with benzoxazine derivatives but distinguishes itself through the sulfanyl-benzoic acid linkage, suggesting enhanced reactivity for medicinal chemistry applications.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-{[2-Oxo-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid Sulfanyl bridge, benzoic acid, benzoxazine core C₁₈H₁₅NO₅S 357.38 Potential bioactivity (hypothesized) [Hypothesized]
2-[6-(Ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid Ethanesulfonyl group, acetic acid substituent C₁₂H₁₃NO₆S 299.30 Lab use (discontinued)
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-carbonyl]benzenecarboxylic acid Carbonyl bridge, benzoic acid, benzoxazine core C₁₇H₁₁NO₅ 309.28 Research reagent (Santa Cruz Biotech)
Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Ethyl ester, sulfonyl group, methyl substitution C₁₄H₁₇NO₆S 327.35 Synthetic intermediate
Key Observations:
  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-S-) group in the target compound may enhance nucleophilic reactivity compared to sulfonyl (-SO₂-) groups in analogues (e.g., ), which are more electron-withdrawing and polar .
  • Acid/Esters : Carboxylic acid groups (e.g., target compound, ) improve water solubility, while esters (e.g., ) are lipophilic and used as synthetic precursors .

Functional Derivatives with Enhanced Bioactivity

Table 2: Bioactive Analogues and Modifications
Compound Name Functional Modifications Molecular Weight (g/mol) Reported Bioactivity References
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate Benzothiazine core, acetic acid substituent 267.29 Antibacterial, anticancer
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide Trifluoromethyl benzyl group 454.40 Hypothesized enzyme inhibition
BALCINRENONE Fluorine substitution, methylacetamide 453.44 Mineralocorticoid receptor modulator (clinical)
Key Observations:
  • Benzothiazine vs. Benzoxazine : Benzothiazine derivatives () exhibit confirmed antibacterial/anticancer activity, suggesting benzoxazine analogues may share similar mechanisms .
  • Trifluoromethyl Groups : The trifluoromethyl substitution in enhances metabolic stability and lipophilicity, a strategy applicable to the target compound .

Biological Activity

The compound 2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on a review of recent literature.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N1O4SC_{13}H_{11}N_{1}O_{4}S, with a molecular weight of approximately 293.30 g/mol. Its structure includes a benzoxazine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₁N₁O₄S
Molecular Weight293.30 g/mol
AppearanceWhite to light yellow solid
Melting Point209 °C

Biological Activities

Research indicates that compounds within the benzoxazine family exhibit a range of biological activities:

  • Antimicrobial Activity : Benzoxazines have been shown to possess significant antimicrobial properties. Studies suggest that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties : Recent investigations have demonstrated that benzoxazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one in focus have been tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, showing promising cytotoxic effects .
  • Anti-inflammatory Effects : The anti-inflammatory potential of benzoxazines has been documented, indicating that these compounds may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : Many benzoxazine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may reduce the risk of chronic diseases associated with oxidative damage .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzoxazine derivatives may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Interaction with Cellular Receptors : The structural similarity to nucleic acid bases allows these compounds to interact with various biological receptors, potentially modulating signal transduction pathways.

Case Study 1: Anticancer Activity

A study conducted by Layek et al. evaluated the cytotoxic activity of benzoxazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that compounds with an acetic acid group at specific positions exhibited enhanced cytotoxicity compared to others .

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of a related benzoxazine derivative against multiple bacterial strains. The compound was effective in inhibiting growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

The compound’s synthesis typically involves Michael-type addition and Friedel-Crafts acylation (for intermediate aryl ketones) followed by sulfanyl group introduction. For example:

  • Step 1: Prepare (E)-4-aryl-4-oxo-2-butenoic acids via Friedel-Crafts acylation using maleic anhydride and aromatic substrates.
  • Step 2: Perform Michael addition of thioglycolic acid to the α,β-unsaturated ketone intermediate.
  • Step 3: Purify via recrystallization or column chromatography, with purity validation using HPLC (>97% purity achievable, as seen in analogous benzoxazine derivatives) .
  • Optimization: Adjust reaction time, temperature (e.g., 60–80°C for Michael addition), and stoichiometric ratios (e.g., 1:1.2 thioglycolic acid:ketone) to maximize yield.
Synthetic Method Key Reagents/ConditionsYield/Purity Considerations
Friedel-Crafts acylationMaleic anhydride, Lewis acid catalystMonitor aryl substitution
Michael additionThioglycolic acid, polar aprotic solventExcess nucleophile improves yield
PurificationEthanol/water recrystallizationHPLC validation recommended

Q. What analytical techniques are critical for characterizing this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm sulfanyl and benzoic acid moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC with UV detection (λ = 254 nm) to assess purity, referencing protocols for structurally related benzoxazines .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as seen in analogous sulfanyl-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity levels across studies?

Contradictions often arise from:

  • Varied reaction conditions (e.g., solvent polarity, catalyst loadings).
  • Incomplete purification (e.g., residual solvents affecting HPLC results). Methodological solutions :
  • Replicate experiments using standardized protocols (e.g., anhydrous conditions for Friedel-Crafts steps).
  • Cross-validate purity with dual-column HPLC and mass spectrometry to rule out co-eluting impurities.
  • Perform statistical analysis (e.g., ANOVA) on yield data to identify significant variables .

Q. What strategies enable enantiomeric resolution of derivatives with chiral centers?

The sulfanyl group and benzoxazine core may introduce chirality. To resolve enantiomers:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H).
  • Enzymatic resolution using lipases or esterases to selectively hydrolyze one enantiomer, as demonstrated for benzoxazine analogs .
  • Circular dichroism (CD) to confirm enantiomer identity post-separation.

Q. How can mechanistic studies elucidate the role of the sulfanyl group in reactivity?

Design experiments to probe sulfanyl participation:

  • Kinetic isotope effects (KIE): Replace sulfur with selenium (isosteric substitution) and compare reaction rates.
  • Computational modeling: Use DFT calculations to map transition states involving sulfur’s nucleophilicity.
  • Trapping intermediates: Add radical scavengers (e.g., TEMPO) to test for thiyl radical pathways .

Q. What structural modifications enhance aqueous solubility while retaining bioactivity?

  • Modify the benzoic acid group: Introduce polar substituents (e.g., hydroxyl or amine groups) at the ortho position.
  • Replace the sulfanyl group: Test sulfone or sulfonamide analogs for improved hydrophilicity, as seen in related benzoxazine derivatives .
  • Prodrug approach: Convert the carboxylic acid to a methyl ester for enhanced permeability, with enzymatic cleavage in vivo .

Methodological Guidance for Data Interpretation

Q. How to design a robust stability study under varying pH and temperature conditions?

  • Experimental setup: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
  • Analysis: Monitor degradation via HPLC at 0, 7, 14, and 30 days. Use Arrhenius plots to predict shelf-life.
  • Key parameters: Track loss of parent compound and formation of sulfoxide/sulfone byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.